molecular formula C48H69N9O9 B12466225 Ipamorelin 2 Pivalic acid

Ipamorelin 2 Pivalic acid

Cat. No.: B12466225
M. Wt: 916.1 g/mol
InChI Key: HWLYRWJEHRUBPG-CNYJTUPLSA-N
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Description

Ipamorelin; bis(pivalic acid) is a synthetic pentapeptide that acts as a selective growth hormone secretagogue. It is composed of five amino acids: alpha-aminoisobutyric acid, histidine, D-2-naphthylalanine, D-phenylalanine, and lysine. This compound is known for its high potency and efficacy in stimulating the release of growth hormone, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipamorelin; bis(pivalic acid) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed from the amino acid.

    Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of ipamorelin; bis(pivalic acid) follows similar principles but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of bis(pivalic acid) as a protecting group enhances the stability and solubility of the peptide .

Chemical Reactions Analysis

Types of Reactions

Ipamorelin; bis(pivalic acid) undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or air oxygen under controlled conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity .

Scientific Research Applications

Ipamorelin; bis(pivalic acid) has a wide range of scientific research applications:

Mechanism of Action

Ipamorelin; bis(pivalic acid) exerts its effects by binding to the growth hormone secretagogue receptor (GHSR) on the pituitary gland. This binding triggers a cascade of intracellular events, leading to the release of growth hormone. The specific arrangement of amino acids in ipamorelin enhances its stability and affinity for GHSR, resulting in efficient activation and subsequent growth hormone release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ipamorelin; bis(pivalic acid) is unique due to its high specificity for the growth hormone secretagogue receptor and minimal side effects. Unlike other growth hormone secretagogues, it does not significantly affect cortisol or adrenocorticotropic hormone (ACTH) levels, making it a safer option for research and potential therapeutic use .

Properties

Molecular Formula

C48H69N9O9

Molecular Weight

916.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid

InChI

InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1

InChI Key

HWLYRWJEHRUBPG-CNYJTUPLSA-N

Isomeric SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

Origin of Product

United States

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